3-Cyanonaphthalene-2-carboxylic acid
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Overview
Description
3-Cyano-2-naphthoic acid is an organic compound with the molecular formula C12H7NO2. It is a derivative of naphthalene, characterized by the presence of a cyano group (-CN) at the third position and a carboxylic acid group (-COOH) at the second position on the naphthalene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyano-2-naphthoic acid can be synthesized through various methods. One common approach involves the Sandmeyer reaction, where 3-amino-2-naphthoic acid is diazotized and then treated with copper(I) cyanide to introduce the cyano group . Another method involves the hydrolysis of 3-cyano-2-naphthoic acid derivatives .
Industrial Production Methods: Industrial production of 3-cyano-2-naphthoic acid typically involves large-scale Sandmeyer reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in an autoclave with precise temperature and pressure control to optimize the conversion of 3-amino-2-naphthoic acid to 3-cyano-2-naphthoic acid .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene dicarboxylic acids.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the cyano group.
Common Reagents and Conditions:
Oxidation: Sodium dichromate in an acidic medium is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the cyano group.
Substitution: Copper(I) cyanide is used in the Sandmeyer reaction to introduce the cyano group.
Major Products:
Oxidation: Naphthalene dicarboxylic acids.
Reduction: 3-Amino-2-naphthoic acid.
Substitution: Various substituted naphthoic acids depending on the reagents used.
Scientific Research Applications
3-Cyano-2-naphthoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-cyano-2-naphthoic acid involves its interaction with nucleophilic groups in proteins and other biological molecules. The cyano group can form covalent bonds with nucleophiles, leading to modifications in the structure and function of the target molecules . This reactivity is exploited in various applications, including the development of fluorescent probes and enzyme inhibitors .
Comparison with Similar Compounds
3-Amino-2-naphthoic acid: Similar structure but with an amino group instead of a cyano group.
2,3-Naphthalenedicarboxylic acid: Formed by the oxidation of 3-cyano-2-naphthoic acid.
4-Cyano-2-naphthoic acid: Another naphthoic acid derivative with the cyano group at a different position.
Uniqueness: 3-Cyano-2-naphthoic acid is unique due to its specific reactivity and the position of the cyano group, which influences its chemical behavior and applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and research .
Properties
Molecular Formula |
C12H7NO2 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
3-cyanonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H7NO2/c13-7-10-5-8-3-1-2-4-9(8)6-11(10)12(14)15/h1-6H,(H,14,15) |
InChI Key |
JIUHBCPYJHPHNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C#N)C(=O)O |
Origin of Product |
United States |
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